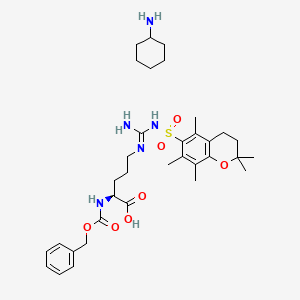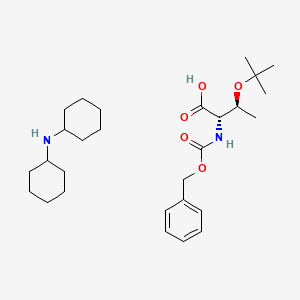
L-Valine 4-methoxy-beta-naphthylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Valine 4-methoxy-beta-naphthylamide hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid L-valine and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Properties in Prodrug Development
L-Valine derivatives, such as L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride (MSX-4), have been synthesized for their potential in prodrug development. MSX-4, as a prodrug of the adenosine A2A receptor antagonist MSX-2, demonstrates stability in artificial gastric acid and susceptibility to enzymatic cleavage by pig liver esterase, indicating its potential for controlled release in therapeutic applications (Vollmann et al., 2008).
Aminopeptidase Activity and Enzymatic Stability
L-Valine derivatives are used to study aminopeptidase activity across different species. These derivatives serve as substrates for aminopeptidases, enzymes critical for protein digestion and regulation. The study by Acartürk and Parlatan (2003) revealed significant aminopeptidase activity in rectal homogenates from various species, including humans, with implications for understanding digestive enzyme activity and developing enzyme inhibitors (Acartürk & Parlatan, 2003).
Role in Solubility Enhancement
The solubility of poorly water-soluble drugs, such as naproxen, has been enhanced through ternary systems involving hydroxypropyl-beta-cyclodextrin and amino acids including L-valine. This research demonstrates the potential of L-valine in pharmaceutical formulations to improve drug solubility and bioavailability, highlighting its utility in drug delivery systems (Mura, Maestrelli, & Cirri, 2003).
Inhibition Studies
L-Valine derivatives have been evaluated as inhibitors of various enzymes, such as Clostridium histolyticum collagenase, indicating their potential as therapeutic agents. Research by Supuran and Scozzafava (2000) on sulfonylated L-valine hydroxamate derivatives has shed light on their inhibitory potency and specificity, contributing to the development of novel inhibitors for medical applications (Supuran & Scozzafava, 2000).
properties
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVSUAPGMEBMM-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine 4-methoxy-beta-naphthylamide hydrochloride | |
CAS RN |
201982-92-5 |
Source


|
| Record name | 201982-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














